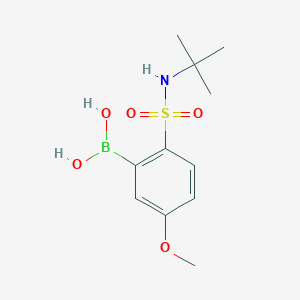

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a tert-butylsulfamoyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid typically involves the reaction of 5-methoxyphenylboronic acid with tert-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of flow reactors also improves the efficiency and sustainability of the production process by minimizing waste and reducing energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic ester.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boronic esters.

Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

Aplicaciones Científicas De Investigación

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Mecanismo De Acción

The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The tert-butylsulfamoyl group enhances the compound’s stability and specificity, allowing it to selectively target certain enzymes and pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-tert-butyl-2-benzothiazolesulfenamide: Used as a vulcanization accelerator in the rubber industry.

tert-butanesulfinamide: Widely used as a chiral auxiliary in the synthesis of amines and their derivatives.

Uniqueness

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is unique due to its combination of a boronic acid group with a tert-butylsulfamoyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and biological applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and its potential use in drug design set it apart from other similar compounds .

Actividad Biológica

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its versatility in organic synthesis and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H18BNO5S

- Molecular Weight : 287.14 g/mol

- CAS Number : 731016-02-7

Boronic acids, including this compound, are primarily known for their role in Suzuki–Miyaura cross-coupling reactions. In this context:

- Target of Action : The compound acts as a nucleophile in organic synthesis.

- Biochemical Pathways : It participates in the formation of carbon–carbon bonds, which is crucial for synthesizing complex organic molecules.

- Result of Action : The formation of new carbon–carbon bonds enhances its utility in medicinal chemistry and material science.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties through various mechanisms:

- Inhibition of Proteasome Activity : Boronic acids can inhibit proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.

- Case Study : A study demonstrated that related boronic compounds showed significant cytotoxicity against cancer cell lines, with IC50 values in the nanomolar range .

2. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways:

- Example : It has been suggested that modifications to the boronic acid structure can enhance selectivity and potency against targets like ADAMTS7, which is implicated in inflammatory diseases .

3. Sensing Applications

Boronic acids are also utilized in biochemical sensing due to their ability to form reversible covalent bonds with diols and sugars:

- Application : This property allows for the development of sensors for glucose and other biomolecules, which could be beneficial in diabetes management.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Methoxyphenyl)boronic Acid | Structure | Moderate reactivity in Suzuki coupling |

| (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid | Structure | Enhanced selectivity for enzyme inhibition |

| (5-tert-butyl-2-methoxyphenyl)boronic Acid | Structure | Used in organic synthesis with moderate biological activity |

Propiedades

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-6-5-8(18-4)7-9(10)12(14)15/h5-7,13-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFFHGXYIAVUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.